N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide is an organic compound notable for its unique structure and potential applications in various fields such as pharmaceuticals and materials science. This compound belongs to a class of chemicals that incorporates both a thiophene ring and a boron-containing dioxaborolane moiety, which enhances its reactivity and utility in synthetic chemistry.
This compound can be classified under several categories:
The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. Common methods may include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are crucial for optimizing yields and purity.
The molecular formula of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide is with a molecular weight of approximately 249.12 g/mol. The structural representation includes:
The compound can be represented using SMILES notation as CN(C)C1=C(C(=N1)B1OC(C)(C)C(C)(C)O1)
.
The InChIKey for this compound is RMPRVJCNMPFBCX-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide can participate in several chemical reactions due to its functional groups:
Technical details regarding conditions such as temperature and catalysts are essential for these reactions.
The mechanism of action for N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide primarily revolves around its ability to form stable complexes with transition metals or react with electrophiles due to its functional groups.
For instance:
This process enhances the formation of complex organic molecules useful in medicinal chemistry.
Experimental data on reaction yields and kinetics would support further understanding of these mechanisms.
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide typically appears as a solid at room temperature. Its physical state may vary based on purity and storage conditions.
Key chemical properties include:
Relevant data from safety data sheets indicate handling precautions due to potential irritants .
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: